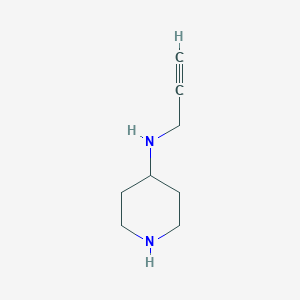

N-(Prop-2-yn-1-yl)piperidin-4-amine

Description

BenchChem offers high-quality N-(Prop-2-yn-1-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Prop-2-yn-1-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUSMJNIPLCWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(Prop-2-yn-1-yl)piperidin-4-amine synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine

This guide provides a detailed technical overview for the synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine, a valuable heterocyclic building block in contemporary drug discovery and chemical biology. The presence of a terminal alkyne (propargyl group) offers a versatile handle for "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloadditions, while the 4-aminopiperidine scaffold is a privileged structure found in numerous bioactive molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a rationale-driven approach to its synthesis, purification, and characterization.

Strategic Overview: Retrosynthetic Analysis

The synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine (Target Molecule 3 ) can be approached through two primary, highly effective strategies. The choice between them may depend on the availability of starting materials, scale, and specific laboratory capabilities.

-

Strategy A: Direct N-Alkylation. This is a classical and straightforward approach involving the direct attachment of the propargyl group to the primary amine of 4-aminopiperidine (1 ) via a nucleophilic substitution reaction with an appropriate propargyl electrophile like propargyl bromide (2a ).

-

Strategy B: Reductive Amination. This powerful and widely used method involves the condensation of 4-aminopiperidine (1 ) with propynal (propargyl aldehyde, 2b ) to form an intermediate imine, which is then reduced in situ to the target secondary amine 3 .[3]

The following diagram illustrates these two convergent synthetic pathways.

Caption: Retrosynthetic pathways to the target molecule.

Synthetic Strategy A: Direct N-Alkylation

Principle and Rationale

This method leverages the nucleophilicity of the primary amine on the piperidine ring to displace a leaving group from a propargyl source. Propargyl bromide is a common and effective electrophile for this purpose.[4] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr generated, preventing the protonation and deactivation of the starting amine.

Causality of Experimental Choices:

-

Starting Material: 4-Aminopiperidine is used. To prevent undesired alkylation at the piperidine ring nitrogen, it is crucial to use the free base or ensure reaction conditions that favor alkylation of the more nucleophilic primary amine. For larger scale or more complex syntheses, protection of the piperidine nitrogen (e.g., with a Boc group) would be considered, but for this direct synthesis, it is often unnecessary if stoichiometry is controlled.[5]

-

Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the reactants but do not participate in the reaction.

-

Base: Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are excellent choices. They are sufficiently basic to scavenge the acid byproduct without promoting significant side reactions. K₂CO₃ is easily removed by filtration, simplifying workup.

-

Stoichiometry: A slight excess of the amine starting material can be used to minimize the risk of dialkylation, where a second molecule of propargyl bromide reacts with the product amine. However, careful control with a 1:1 stoichiometry is often sufficient.

Experimental Protocol: Direct N-Alkylation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 g, 10.0 mmol, 1.0 eq) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile (40 mL). Stir the suspension at room temperature for 10 minutes.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (80% solution in toluene, 1.24 mL, 11.0 mmol, 1.1 eq) dropwise over 15 minutes. Caution: Propargyl bromide is a lachrymator and toxic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup:

-

Filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure N-(Prop-2-yn-1-yl)piperidin-4-amine.

Workflow Diagram: N-Alkylation

Caption: Workflow for the Direct N-Alkylation protocol.

Synthetic Strategy B: Reductive Amination

Principle and Rationale

Reductive amination is a robust and highly efficient method for forming C-N bonds.[3][6] The reaction proceeds in two main steps that occur in the same pot: (1) formation of an iminium ion intermediate from the reaction of 4-aminopiperidine with propynal, and (2) selective reduction of this iminium ion by a mild hydride-donating reagent.[7]

Causality of Experimental Choices:

-

Aldehyde Source: Propynal (propargyl aldehyde) is the required carbonyl partner. It is volatile and can be unstable, so it should be handled with care in a well-ventilated fume hood.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[8] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde. This selectivity is crucial to prevent the wasteful conversion of propynal to propargyl alcohol.[7] It also tolerates the mildly acidic conditions that favor iminium ion formation.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are non-protic and effectively dissolve the reactants and the reducing agent.

-

Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, although it is often not necessary as the reaction proceeds autocatalytically from impurities in the reagents or the triacetoxyborohydride itself.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-aminopiperidine (1.0 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

-

Reagent Addition: Add propynal (0.57 mL, 10.5 mmol, 1.05 eq) to the solution and stir for 20 minutes at room temperature to allow for imine formation.

-

Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

-

Workup:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Stir vigorously until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a DCM/Methanol mobile phase to yield the final product.

Workflow Diagram: Reductive Amination

Caption: Workflow for the Reductive Amination protocol.

Data Summary and Characterization

Reagent and Reaction Parameters

| Parameter | Strategy A: N-Alkylation | Strategy B: Reductive Amination |

| Piperidine Source | 4-Aminopiperidine | 4-Aminopiperidine |

| Propargyl Source | Propargyl Bromide | Propynal |

| Key Reagent | K₂CO₃ (Base) | NaBH(OAc)₃ (Reductant) |

| Solvent | Acetonitrile (ACN) | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Typical Time | 12-16 hours | 4-8 hours |

| Workup | Filtration / Extraction | Aqueous Quench / Extraction |

Product Characterization

The final product, N-(Prop-2-yn-1-yl)piperidin-4-amine, has the following properties:

-

Molecular Formula: C₈H₁₄N₂

-

Molecular Weight: 138.21 g/mol

-

Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~3.45 (d, 2H, -CH₂-C≡CH), ~3.00 (m, 2H, piperidine H₂ₑ, H₆ₑ), ~2.70 (m, 1H, piperidine H₄), ~2.60 (m, 2H, piperidine H₂ₐ, H₆ₐ), ~2.20 (t, 1H, -C≡CH), ~1.90 (m, 2H, piperidine H₃ₑ, H₅ₑ), ~1.40 (m, 2H, piperidine H₃ₐ, H₅ₐ). Note: NH protons may be broad and their chemical shift is concentration-dependent.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~80.5 (-C≡CH), ~72.0 (-C≡CH), ~50.5 (piperidine C₂, C₆), ~49.0 (piperidine C₄), ~44.0 (-CH₂-C≡CH), ~33.0 (piperidine C₃, C₅).

-

Mass Spectrometry (ESI+): m/z = 139.12 [M+H]⁺.[9]

Safety and Handling

-

Propargyl Bromide: Is a lachrymator, toxic, and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Propynal: Is volatile, flammable, and toxic. It should be stored cold and handled exclusively in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water and protic solvents to release hydrogen gas. Handle in a dry environment and quench carefully.

-

General Precautions: All reactions should be performed in a well-ventilated area. Standard laboratory safety practices should be followed at all times.

References

-

PubChem. N-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. URL: [Link]

-

PubChemLite. N-(prop-2-yn-1-yl)piperidin-4-amine. URL: [Link]

-

PubChem. 1-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. URL: [Link]

-

Defense Technical Information Center (DTIC). Piperidine Synthesis. URL: [Link]

-

MacCoss, M. et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. URL: [Link]

-

Arulraj, R. et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. URL: [Link]

-

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives... URL: [Link]

-

Geng, P. et al. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Giera, M. et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. URL: [Link]

-

Kargapolova, Y. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. URL: [Link]

-

Wikipedia. Reductive amination. URL: [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. URL: [Link]

-

Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. URL: [Link]

-

De Kimpe, N. et al. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University. URL: [Link]

-

ResearchGate. Alkylation of compounds 1 a and 1 b with propargyl bromide. URL: [Link]

-

PubChem. 1-(Prop-2-en-1-yl)piperidine. National Center for Biotechnology Information. URL: [Link]

-

Sestito, S. et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. URL: [Link]

-

US EPA. Prop-2-en-1-yl piperidin-4-ylcarbamate. URL: [Link]

- Google Patents. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). URL: [Link]

-

Kalinina, M. A. et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. URL: [Link]

-

Organic Chemistry Portal. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones. URL: [Link]

-

Al-Zoubi, R. M. et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. URL: [Link]

-

NIST. N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. URL: [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - N-(prop-2-yn-1-yl)piperidin-4-amine (C8H14N2) [pubchemlite.lcsb.uni.lu]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the 13C NMR Analysis of N-(Prop-2-yn-1-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of N-(Prop-2-yn-1-yl)piperidin-4-amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount.[1][2][3][4][5] This document will delve into the theoretical principles governing the 13C NMR spectrum of this compound, provide a detailed experimental protocol for data acquisition, and offer a systematic approach to spectral interpretation and signal assignment. This guide is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic amines.

Introduction: The Significance of N-(Prop-2-yn-1-yl)piperidin-4-amine

N-(Prop-2-yn-1-yl)piperidin-4-amine is a bifunctional molecule incorporating a piperidine ring, a secondary amine, and a terminal alkyne (propargyl group). The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The propargyl group is a versatile functional handle for "click" chemistry and further molecular elaboration, making this compound a valuable building block in drug discovery.[6]

Accurate structural elucidation is the cornerstone of chemical research and drug development.[1][2] 13C NMR spectroscopy is an indispensable analytical technique that provides detailed information about the carbon framework of a molecule.[7][8] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift offering insights into its electronic environment, hybridization, and connectivity.[7][8][9] This guide will provide a detailed roadmap for the complete 13C NMR analysis of N-(Prop-2-yn-1-yl)piperidin-4-amine.

Theoretical Framework: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of N-(Prop-2-yn-1-yl)piperidin-4-amine is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shift of each carbon is primarily influenced by its hybridization state (sp3, sp2, or sp) and the electronegativity of neighboring atoms.[7][8][9]

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of N-(Prop-2-yn-1-yl)piperidin-4-amine with carbon numbering.

Predicted Chemical Shift Assignments:

The expected chemical shift ranges for each carbon atom are summarized in the table below. These predictions are based on established principles of 13C NMR spectroscopy and data from analogous structures.[10][11][12][13][14][15]

| Carbon Atom | Hybridization | Attached Groups | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C6 | sp3 | -CH2-N- | 45 - 55 | Adjacent to the electron-withdrawing nitrogen atom of the piperidine ring, causing a downfield shift.[16] |

| C3, C5 | sp3 | -CH2-CH2- | 25 - 35 | Typical aliphatic methylene carbons in a cyclic system. |

| C4 | sp3 | -CH-N- | 50 - 60 | Attached to two nitrogen atoms, resulting in a significant downfield shift.[16] |

| C7 | sp3 | -CH2-N- | 35 - 45 | Methylene carbon attached to the secondary amine and the alkyne group. |

| C8 | sp | -C≡C- | 80 - 90 | Quaternary sp-hybridized carbon of the alkyne, shifted downfield.[17] |

| C9 | sp | ≡C-H | 70 - 80 | Terminal sp-hybridized carbon of the alkyne.[17] |

Experimental Protocol: Acquiring High-Quality 13C NMR Data

This section outlines a standardized procedure for obtaining a high-resolution 13C NMR spectrum of N-(Prop-2-yn-1-yl)piperidin-4-amine.

3.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. A typical residual solvent signal for CDCl3 appears as a triplet at approximately 77.2 ppm.[18][19]

-

Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of CDCl3.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.0 ppm). However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary.[18]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

3.2. NMR Instrument Parameters (for a 400 MHz Spectrometer)

-

Nucleus: 13C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio.[8]

-

Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of carbon chemical shifts in organic molecules.[17]

-

Temperature: 298 K (25 °C).

3.3. DEPT (Distortionless Enhancement by Polarization Transfer) Experiments

To aid in the assignment of carbon signals, it is highly recommended to perform DEPT experiments. These experiments differentiate carbon signals based on the number of attached protons.[20][21][22][23][24]

-

DEPT-90: This experiment will only show signals for CH (methine) carbons.

-

DEPT-135: This experiment will show positive signals for CH (methine) and CH3 (methyl) carbons, and negative signals for CH2 (methylene) carbons. Quaternary carbons are not observed in DEPT spectra.[20][21][22]

The following workflow illustrates the logic of using DEPT for spectral assignment:

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]

- 6. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.box]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 15. Propargyl bromide(106-96-7) 13C NMR spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. fiveable.me [fiveable.me]

- 21. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. magritek.com [magritek.com]

- 24. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Stability and Storage of N-(Prop-2-yn-1-yl)piperidin-4-amine

Abstract: This technical guide provides a comprehensive overview of the best practices for the stability and storage of N-(Prop-2-yn-1-yl)piperidin-4-amine, a key intermediate in pharmaceutical research and development. Drawing upon the chemical principles of its constituent functional groups—a piperidine ring, a secondary amine, and a terminal alkyne (propargyl group)—this document outlines potential degradation pathways and provides actionable protocols for maintaining the compound's integrity. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Introduction: Chemical Profile and Significance

N-(Prop-2-yn-1-yl)piperidin-4-amine (C8H14N2, Mol. Wt.: 138.21 g/mol ) is a valuable building block in medicinal chemistry. Its structure incorporates a piperidine scaffold, common in many pharmaceuticals, and a reactive propargyl group, which is useful for "click chemistry" and other bioconjugation techniques.[1] The stability of this compound is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a detailed analysis of the factors influencing its stability and the optimal conditions for its storage.

Core Principles of Stability: A Functional Group Analysis

The stability of N-(Prop-2-yn-1-yl)piperidin-4-amine is dictated by the interplay of its three key functional groups: the piperidine ring, the secondary amine, and the terminal alkyne.

-

Piperidine Moiety: Piperidine and its derivatives are generally stable under standard storage conditions.[2] However, they are susceptible to oxidation and can be sensitive to heat.[2][3] The piperidine ring itself is a saturated heterocycle, making it relatively robust.

-

Secondary Amine: The secondary amine is a nucleophilic and basic center, making it susceptible to oxidation and reaction with electrophiles, such as carbon dioxide in the air.

-

Propargyl Group (Terminal Alkyne): The terminal alkyne is a high-energy functional group, making it reactive. While valuable for synthesis, this reactivity can also be a source of instability. Propargylamines can be sensitive to air and may require refrigerated storage.[4]

Potential Degradation Pathways

Oxidative Degradation

Amines are susceptible to oxidation, which can be catalyzed by light, heat, and trace metal impurities.[2] The secondary amine in N-(Prop-2-yn-1-yl)piperidin-4-amine can be oxidized to form various products, including hydroxylamines and, upon further oxidation, nitrones. The presence of oxygen can lead to the formation of reactive oxygen species that can initiate these degradation pathways.

Reaction with Carbon Dioxide

The basic nature of the amine groups makes them susceptible to reaction with atmospheric carbon dioxide, leading to the formation of carbamates. This is a common degradation pathway for many amines.

Thermal Degradation

At elevated temperatures, piperidine-containing compounds can undergo decomposition.[2] For piperazine, a related cyclic diamine, thermal degradation can occur via SN2 substitution reactions, leading to ring-opening or the formation of oligomers.[3] While N-(Prop-2-yn-1-yl)piperidin-4-amine is expected to be more stable than linear amines, prolonged exposure to high temperatures should be avoided.

Alkyne-Related Reactions

The terminal alkyne can potentially undergo dimerization or polymerization, especially in the presence of metal catalysts or upon exposure to heat and light. While this is less common for simple alkynes under normal storage conditions, it remains a potential degradation pathway.

Diagram of Potential Degradation Pathways

Caption: A general workflow for assessing the stability of the compound.

Step-by-Step Protocol

-

Initial Characterization (Time = 0):

-

Obtain a fresh sample of N-(Prop-2-yn-1-yl)piperidin-4-amine.

-

Perform a comprehensive analysis to establish a baseline. Recommended techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and identify any initial impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.

-

-

-

Stress Testing:

-

Aliquot the sample into several vials.

-

Subject the vials to various stress conditions, for example:

-

Thermal Stress: Store at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose to UV or fluorescent light.

-

Oxidative Stress: Store in an oxygen-rich atmosphere or with exposure to air.

-

Control: Store one aliquot under the recommended conditions (2-8°C, inert atmosphere, dark).

-

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each stress condition using the same analytical methods as in the initial characterization.

-

-

Data Evaluation:

-

Compare the purity and impurity profiles of the stressed samples to the time = 0 and control samples.

-

Use LC-MS to identify the molecular weights of any new peaks (degradation products).

-

Quantify the loss of the parent compound over time under each condition.

-

Conclusion

The stability of N-(Prop-2-yn-1-yl)piperidin-4-amine is crucial for its successful application in research and development. While inherently stable under optimal conditions, its amine and propargyl functionalities necessitate careful handling and storage to prevent degradation. By adhering to the recommendations outlined in this guide—specifically, refrigerated storage under an inert atmosphere and away from light—researchers can ensure the integrity of this valuable chemical intermediate. For critical applications, a systematic stability study is recommended to establish appropriate handling protocols and shelf-life under specific laboratory conditions.

References

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Biosynce. (2025, August 25). What is the stability of piperidine?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082. Retrieved from [Link]

-

Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(prop-2-yn-1-yl)piperidin-4-amine. Retrieved from [Link]

-

Unciti-Broceta, A., et al. (2014). N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. PubMed. Retrieved from [Link]

-

Lepaumier, H., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]

-

Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Retrieved from [Link]

-

Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

-

Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Retrieved from [Link]

-

Vega, F., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

-

Gonzalez, L., et al. (2013). Identification of the Photoreactive Species of Protonated N-Nitrosopiperidine in Acid Medium: A CASPT2 and DFT Study. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Thermal degradation of novel piperazine-based amine blends for CO2 capture | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Prop-2-yn-1-yl)piperidine. PubChem Compound Summary for CID 336652. Retrieved from [Link]

-

MDPI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Amine (piperidine) sensing using 4 m in i) solution ii) over coated.... Retrieved from [Link]

-

Unito.it. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

ResearchGate. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

PMC. (2025, June 25). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]

-

PubMed. (2025, January 31). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]

-

MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

RSC Publishing. (n.d.). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. Retrieved from [Link]

- Google Patents. (2014, September 12). WO2014138603A1 - Stabilization of moisture-sensitive drugs.

Sources

Beyond the Name: N-(Prop-2-yn-1-yl)piperidin-4-amine

A High-Value Synthon in Click Chemistry and Fragment-Based Drug Discovery

Core Identity & Structural Significance

IUPAC Name: N-(Prop-2-yn-1-yl)piperidin-4-amine

CAS Registry Number: 1183805-43-7

Molecular Formula:

This molecule represents a "privileged scaffold" in medicinal chemistry, combining two highly functional motifs: the piperidine ring (ubiquitous in GPCR ligands) and the propargyl group (a bio-orthogonal "click" chemistry handle).

While the IUPAC name defines its atomic connectivity, its value to a researcher lies in its role as a bifunctional linker . The secondary amine on the piperidine ring (position 1) and the secondary amine at the 4-position (bearing the propargyl group) offer distinct reactivity profiles, allowing for orthogonal functionalization.

Structural Disambiguation

It is critical to distinguish this specific isomer from its regioisomer, 1-(prop-2-yn-1-yl)piperidin-4-amine.

-

Target Molecule (N-substituted): The propargyl group is attached to the exocyclic nitrogen at position 4. This preserves the basicity and nucleophilicity of the ring nitrogen for further scaffold elaboration.

-

Regioisomer (1-substituted): The propargyl group is attached to the ring nitrogen.

Synthetic Pathways: Causality & Control

Synthesis of secondary amines on a piperidine scaffold requires strict control to prevent over-alkylation (formation of tertiary amines or quaternary ammonium salts).

Recommended Route: Reductive Amination

The most robust protocol utilizes reductive amination rather than direct alkylation.[1][2] Direct alkylation of piperidin-4-amine with propargyl bromide is prone to poly-alkylation and difficult separations.

The Protocol Logic:

-

Orthogonal Protection: We start with N-Boc-4-piperidone. The Boc group protects the ring nitrogen, ensuring reaction occurs only at the carbonyl site.

-

Imine Formation: Condensation with propargylamine forms an imine intermediate.

-

Selective Reduction: Sodium triacetoxyborohydride (STAB) is used because it is mild and selectively reduces the imine in situ without reducing the ketone starting material (if any remains) or the alkyne moiety.

-

Deprotection: Acidic cleavage of the Boc group yields the final target.

Figure 1: Step-wise synthesis via reductive amination to ensure regioselectivity and prevent over-alkylation.

Functional Utility in Drug Discovery

The N-(prop-2-yn-1-yl) moiety transforms the piperidine scaffold into a "warhead" or a "handle" for advanced chemical biology techniques.

A. Click Chemistry (CuAAC)

The terminal alkyne is the requisite partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Application: DNA-Encoded Libraries (DELs). Researchers attach the piperidine core to a DNA tag via the ring nitrogen, then "click" various azides onto the propargyl group to rapidly generate a library of 4-substituted piperidines.

-

Mechanism: The propargyl group reacts with an organic azide to form a 1,2,3-triazole. This triazole mimics a peptide bond (bioisostere) but is metabolically stable.

B. Sigma Receptor & AChE Ligands

Recent medicinal chemistry literature highlights the propargyl-amine motif in designing dual-action inhibitors.

-

Mechanism: The propargyl amine group often occupies a specific hydrophobic pocket in enzymes like Acetylcholinesterase (AChE) or Monoamine Oxidase (MAO), sometimes acting as a suicide inhibitor or forming specific pi-cation interactions.

-

Relevance: Derivatives of this scaffold have shown high affinity for Sigma-1 receptors (

R), which are targets for neuropathic pain and neurodegenerative diseases.[3][4]

Experimental Protocol: Reductive Amination

Standard Operating Procedure (SOP) for Research Use Only

Reagents:

-

tert-Butyl 4-oxo-1-piperidinecarboxylate (1.0 eq)

-

Propargylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (1.0 eq)

-

1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step:

-

Dissolution: In a flame-dried flask under Argon, dissolve tert-butyl 4-oxo-1-piperidinecarboxylate in anhydrous DCE (0.1 M concentration).

-

Imine Formation: Add propargylamine and acetic acid. Stir at room temperature for 30–60 minutes. Note: The acid catalyzes imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Caution: Gas evolution).

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

-

Quench: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Dry organic layers over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc). -

Deprotection (Optional): To obtain the free amine title compound, treat the intermediate with 4M HCl in Dioxane for 2 hours, then concentrate to yield the HCl salt.

Physicochemical Profile

Data summarized for the free base and common salt forms.

| Property | Value | biological Relevance |

| Molecular Weight | 138.21 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | ~0.3 - 0.8 | Highly water-soluble; good oral bioavailability potential. |

| H-Bond Donors | 2 | Secondary amines are key for receptor binding. |

| H-Bond Acceptors | 2 | |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

| pKa (Calc) | ~9.8 (Ring N), ~8.5 (Exocyclic N) | Both nitrogens are protonated at physiological pH. |

Biological Signaling & Application Workflow

The following diagram illustrates how this molecule serves as a central hub in generating bioactive ligands for Sigma Receptors and PROTACs.

Figure 2: Divergent application pathways utilizing the orthogonal reactivity of the piperidine ring and the propargyl arm.

References

-

Synblock Chemical Data. (2025). N-(Prop-2-Yn-1-Yl)Piperidin-4-Amine CAS 1183805-43-7. Retrieved from

-

Deuther-Conrad, W., et al. (2025).[3] 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. International Journal of Molecular Sciences. Retrieved from

-

Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Reference).[5]

-

Sharpless, K. B., et al. (2001).[6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Foundational Click Chemistry Reference).

-

PubChem Compound Summary. (2025). 4-Methyl-1-(prop-2-yn-1-yl)piperidine (Regioisomer Comparison). Retrieved from

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. 2-{ N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. rjptonline.org [rjptonline.org]

A Technical Guide to N-(Prop-2-yn-1-yl)piperidin-4-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(Prop-2-yn-1-yl)piperidin-4-amine, a versatile chemical building block with significant potential in medicinal chemistry and drug development. We will delve into its commercial availability, address a critical discrepancy in its cataloged information, outline a plausible synthetic pathway, and explore its applications, particularly as a scaffold in the construction of novel molecular entities.

Introduction and CAS Number Clarification

N-(Prop-2-yn-1-yl)piperidin-4-amine is a bifunctional molecule featuring a piperidine-4-amine core and a terminal alkyne group. The piperidine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The propargyl group (prop-2-yn-1-yl) introduces a reactive "handle" for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

A crucial point of clarification is the Chemical Abstracts Service (CAS) number for this compound. While some databases may erroneously associate it with CAS number 115550-35-1, this number correctly identifies Marbofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[1][2][3][4] The correct CAS number for N-(Prop-2-yn-1-yl)piperidin-4-amine is 1183805-43-7 . Researchers seeking to procure or synthesize this compound should use the latter CAS number to ensure they are working with the correct molecule.

Chemical Structure and Properties

The structure of N-(Prop-2-yn-1-yl)piperidin-4-amine combines the saturated heterocycle of piperidine with the high-energy triple bond of an alkyne. This unique combination dictates its chemical reactivity and potential applications.

Caption: Chemical Structure of N-(Prop-2-yn-1-yl)piperidin-4-amine.

Commercial Availability

As of early 2026, N-(Prop-2-yn-1-yl)piperidin-4-amine is available from a limited number of specialized chemical suppliers. Its availability is not as widespread as more common laboratory reagents, indicating its status as a niche building block.

| Supplier | CAS Number | Purity | Notes |

| Synblock | 1183805-43-7 | 95% | Offers supporting documentation such as MSDS, NMR, and HPLC data. |

While direct suppliers are few, it is worth noting that structurally similar compounds are commercially available, which can be valuable for comparative studies or as starting materials for custom synthesis. For example, N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine and 1-(Prop-2-en-1-yl)piperidin-4-amine are listed by suppliers such as BLDpharm.[5][6]

Synthetic Pathways

Proposed Synthetic Workflow: N-Propargylation of Piperidin-4-amine

A plausible and straightforward approach involves the direct N-propargylation of commercially available piperidin-4-amine (or a protected precursor) with a suitable propargylating agent.

Caption: Proposed synthetic workflow for N-(Prop-2-yn-1-yl)piperidin-4-amine.

Experimental Protocol Considerations:

-

Starting Material: Piperidin-4-amine is commercially available. Depending on the reaction conditions, protection of one of the amine groups may be necessary to achieve selective mono-propargylation. Boc-protection of the piperidine nitrogen is a common strategy.

-

Propargylating Agent: Propargyl bromide is a common and effective reagent for this type of alkylation. Alternatively, propargyl tosylate can be used, which is often prepared from propargyl alcohol.

-

Base and Solvent: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically used to neutralize the acid generated during the reaction. Acetonitrile (ACN) or dimethylformamide (DMF) are suitable solvents.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to drive it to completion.

-

Purification: Standard aqueous work-up followed by column chromatography on silica gel would be a suitable method for isolating the pure product.

This synthetic approach is well-precedented for the propargylation of primary and secondary amines.[7][8]

Applications in Drug Discovery and Chemical Biology

The utility of N-(Prop-2-yn-1-yl)piperidin-4-amine stems from its identity as a versatile building block. The propargylamine moiety is a key feature in a number of bioactive molecules and is a valuable tool in medicinal chemistry.[9][10]

Click Chemistry and Bioconjugation

The terminal alkyne group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" reaction.[11][12] This allows for the straightforward covalent linkage of the piperidine scaffold to other molecules containing an azide group, such as peptides, proteins, fluorescent dyes, or polyethylene glycol (PEG) chains. This is particularly useful for:

-

Fragment-Based Drug Discovery (FBDD): Linking the piperidine fragment to other pharmacophores to build more complex and potent drug candidates.

-

Synthesis of PROTACs and Molecular Glues: The triazole linker formed via click chemistry can serve as a component of the linker in bifunctional molecules.

-

Development of Chemical Probes: Attaching reporter tags (e.g., biotin, fluorophores) for target identification and validation studies.

Scaffold for Novel Compound Libraries

The primary amine on the piperidine ring and the terminal alkyne provide two distinct points for chemical diversification. This allows for the creation of diverse chemical libraries for high-throughput screening. The piperidine nitrogen can be further functionalized, and the alkyne can be used in a variety of reactions beyond click chemistry, such as Sonogashira coupling.

Inherent Biological Activity

The propargylamine functional group is present in several approved drugs, such as the monoamine oxidase inhibitors (MAOIs) selegiline and rasagiline. While the biological activity of N-(Prop-2-yn-1-yl)piperidin-4-amine itself is not extensively documented, its structural motifs suggest potential for interaction with various biological targets.

Conclusion

N-(Prop-2-yn-1-yl)piperidin-4-amine is a valuable, albeit not widely available, chemical building block for researchers in drug discovery and chemical biology. Its bifunctional nature, combining a drug-like piperidine scaffold with a reactive terminal alkyne, makes it an attractive starting point for the synthesis of novel compounds and chemical probes. A clear understanding of its correct CAS number (1183805-43-7) is essential for its procurement and use. While a dedicated synthetic protocol is yet to be published, its preparation via standard N-alkylation methods is highly feasible. The growing importance of click chemistry and fragment-based approaches in drug discovery suggests that the utility of N-(Prop-2-yn-1-yl)piperidin-4-amine and similar propargylated building blocks will continue to expand.

References

-

1Click Chemistry. Building-Blocks. [Link]

-

MDPI. Click Chemistry: A Promising Tool for Building Hierarchical Structures. [Link]

-

AAPPTEC. Click Chemistry Building Blocks for Peptide Synthesis Archives. [Link]

-

Chemical Review and Letters. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. [Link]

-

Wikipedia. Marbofloxacin. [Link]

-

PubMed. Propargylamine: an important moiety in drug discovery. [Link]

-

Taylor & Francis Online. Propargylamine: an Important Moiety in Drug Discovery. [Link]

-

ACS Publications. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]

-

Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

-

PubChem. N-(Propan-2-yl)piperidin-4-amine | C8H18N2. [Link]

-

Organic Chemistry Portal. Synthesis of propargylic amines. [Link]

-

ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]

-

RSC Publishing. Scope and advances in the catalytic propargylic substitution reaction. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Semantic Scholar. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 4. Marbofloxacin | CAS 115550-35-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1154610-11-3|N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 6. 838847-25-9|1-(Prop-2-en-1-yl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

- 9. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. peptide.com [peptide.com]

- 12. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]

Methodological & Application

N-(Prop-2-yn-1-yl)piperidin-4-amine in copper-catalyzed azide-alkyne cycloaddition

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the optimized use of N-(Prop-2-yn-1-yl)piperidin-4-amine (CAS 1183805-43-7) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary

N-(Prop-2-yn-1-yl)piperidin-4-amine is a versatile bifunctional building block featuring a terminal alkyne for "Click" chemistry and a secondary piperidine amine for orthogonal functionalization. It is widely employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), fragment-based drug discovery, and bioconjugation linkers.

However, the presence of two secondary amine sites presents a specific challenge: Copper Poisoning . Unprotected amines can chelate the Cu(I) catalyst, stalling the reaction or promoting oxidative damage. This guide provides a ligand-accelerated protocol to overcome these effects, ensuring quantitative conversion.

Key Chemical Data

| Property | Detail |

| CAS Number | 1183805-43-7 |

| Molecular Formula | C |

| Molecular Weight | 138.21 g/mol |

| Functional Groups | Terminal Alkyne (Clickable), Exocyclic Secondary Amine, Piperidine Ring Secondary Amine |

| Solubility | Soluble in DMSO, MeOH, Dilute Aqueous Acid |

The Challenge: Amine-Mediated Catalyst Poisoning

In standard CuAAC reactions, the active catalytic species is a Cu(I)-acetylide complex. Substrates rich in basic amines, such as N-(Prop-2-yn-1-yl)piperidin-4-amine, act as competitive ligands. They coordinate to the copper center, displacing the labile ligands required for the catalytic cycle.

Mechanistic Impact:

-

Catalyst Deactivation: The piperidine nitrogen binds Cu(I), removing it from the catalytic cycle.

-

Oxidative Degradation: Amine-Cu complexes are prone to rapid oxidation by atmospheric oxygen, generating Cu(II) and Reactive Oxygen Species (ROS) which can degrade sensitive biomolecules.

The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA . These ligands bind Cu(I) stronger than the substrate amines but leave a coordination site open for the alkyne, protecting the catalyst from oxidation and "distracting" it from the piperidine nitrogen.

Figure 1: Mechanism of amine-mediated catalyst poisoning vs. ligand-enabled rescue.

Protocol: Ligand-Accelerated CuAAC

This protocol is optimized for small-molecule synthesis (10–100 mg scale). For bioconjugation, reduce concentrations to µM range.

Reagents Required[1][3][4][5][6][7][8][9]

-

Alkyne: N-(Prop-2-yn-1-yl)piperidin-4-amine (1.0 equiv)

-

Azide: Desired coupling partner (1.0–1.2 equiv)

-

Catalyst Source: CuSO

·5H -

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5–10 mol%)

-

Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1)

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Cu-Ligand Premix (Critical): Dissolve CuSO

·5H -

Ascorbate: Dissolve Sodium Ascorbate fresh in water (100 mg/mL).

-

-

Reaction Assembly:

-

In a reaction vial, dissolve the Alkyne and Azide in the chosen solvent (e.g., 1 mL DMSO).

-

Add the Cu-Ligand Premix (calculate volume for 5 mol% Cu).

-

Add the Sodium Ascorbate solution (calculate volume for 10 mol%).

-

Observation: The solution should remain clear or turn slightly yellow. A brown/black precipitate indicates catalyst decomposition (add more ligand).

-

-

Incubation:

-

Stir at Room Temperature for 1–4 hours.

-

Monitor by LC-MS. The basic piperidine moiety often results in "tailing" on standard C18 columns; use a high-pH buffer (ammonium bicarbonate) or add 0.1% Formic Acid to the mobile phase.

-

-

Workup (Copper Removal):

-

Note: Copper binds tightly to the piperidine product. Simple extraction is insufficient.

-

Method A (Solid Phase): Add 100 mg QuadraPure™ TU (thiourea scavenger) or similar resin. Stir for 30 mins, then filter.

-

Method B (Chelation): Dilute with EtOAc, wash with 10% aqueous EDTA (pH 8) x 2, then Brine.

-

Dry organic layer over Na

SO

-

Downstream Applications: Orthogonal Functionalization

The resulting triazole product retains the secondary piperidine amine (and potentially the exocyclic secondary amine if it wasn't the attachment point). This allows for "Click-then-React" workflows.

-

Reductive Amination: React the piperidine NH with aldehydes (using NaBH(OAc)

) to attach targeting elements. -

Amide Coupling: React with carboxylic acids to install linkers for PROTACs.

Figure 2: Sequential workflow for utilizing the bifunctional nature of the scaffold.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls < 50% | Cu chelation by substrate amines. | Increase THPTA ligand ratio to 5:1 (Ligand:Cu). Do not increase Cu amount. |

| Blue/Green Product | Residual Copper contamination.[1] | Wash with 10% EDTA at pH 8.0. Acidic washes may protonate the amine and trap Cu salts. |

| Precipitation | Substrate insolubility in water. | Switch to DMSO/Water (4:1) or add 20% t-Butanol. |

| LC-MS Peak Tailing | Interaction of piperidine with column silanols. | Use a column rated for high pH (e.g., C18 BEH) and run with Ammonium Bicarbonate buffer. |

References

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

- Grounding: Establishes the necessity of THPTA ligands for preventing oxidation and accelerating reactions with coordinating substr

-

Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Link

- Grounding: Contextualizes the utility of click chemistry in biological systems and the evolution of ligand str

-

Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. Link

- Grounding: mechanistic basis for the 2:1 Cu:Ligand stoichiometry often observed, though 1:1 to 1:5 is practical for shielding.

-

PubChem Compound Summary. N-(Prop-2-yn-1-yl)piperidin-4-amine (CID 18616739). Link

Sources

N-(Prop-2-yn-1-yl)piperidin-4-amine in the synthesis of cholinesterase inhibitors

Application Note & Protocols

N-(Prop-2-yn-1-yl)piperidin-4-amine: A Versatile Scaffold for the Synthesis of Multi-Target Cholinesterase Inhibitors for Neurodegenerative Diseases

Abstract

The development of therapies for neurodegenerative disorders, particularly Alzheimer's disease (AD), is increasingly focused on multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously.[1] This guide details the strategic use of N-(Prop-2-yn-1-yl)piperidin-4-amine as a pivotal building block in the synthesis of dual-function inhibitors targeting both cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B). We provide the scientific rationale for this approach, detailed synthetic protocols, in vitro evaluation methods, and expert insights into the experimental design.

Introduction: The Rationale for a Multi-Target Approach

Alzheimer's disease is characterized by a complex pathophysiology, including a decline in the neurotransmitter acetylcholine (ACh) and increased oxidative stress.[1][2] The "cholinergic hypothesis" posits that the degradation of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) contributes significantly to cognitive decline.[1] Consequently, inhibiting these enzymes is a primary therapeutic strategy.[2][3]

Simultaneously, the activity of monoamine oxidase B (MAO-B) is elevated in the brains of AD patients, leading to the production of neurotoxic reactive oxygen species (ROS) through the breakdown of neurotransmitters.[1][4] Therefore, a single molecule capable of inhibiting both cholinesterases and MAO-B presents a highly efficient therapeutic strategy.[1][5]

The N-(Prop-2-yn-1-yl)piperidin-4-amine scaffold is uniquely suited for this purpose. It combines two pharmacologically essential moieties:

-

The Piperidine Ring: This core is a well-established feature in numerous potent AChE inhibitors, including the FDA-approved drug Donepezil.[2][6] The tertiary nitrogen of the piperidine can interact with the catalytic anionic site (CAS) of the AChE enzyme, anchoring the inhibitor for effective blockade.[6]

-

The N-propargylamine Group: This functional group is the hallmark of irreversible MAO-B inhibitors like rasagiline and selegiline.[1][7] The terminal alkyne forms a covalent adduct with the FAD cofactor of MAO-B, leading to potent and sustained inhibition.[4] Furthermore, the propargylamine moiety itself is associated with significant neuroprotective properties, independent of its MAO-inhibiting function.[7][8]

By utilizing N-(Prop-2-yn-1-yl)piperidin-4-amine as a starting material, researchers can efficiently synthesize novel MTDLs that address both cholinergic deficiency and oxidative stress.

The Multi-Target-Directed Ligand (MTDL) Strategy

The core concept is to link the N-(Prop-2-yn-1-yl)piperidin-4-amine scaffold to another molecular fragment that enhances its interaction with the cholinesterase active site, creating a single, potent MTDL.

Caption: MTDL strategy using the N-(Prop-2-yn-1-yl)piperidin-4-amine scaffold.

Synthetic Protocol: Synthesis of a Representative MTDL

This section details a representative protocol for the synthesis of an N-acylated derivative, a common strategy to produce potent cholinesterase inhibitors. The protocol involves the acylation of the primary amine on the piperidine ring of N-(Prop-2-yn-1-yl)piperidin-4-amine with a substituted benzoyl chloride.

Reaction Scheme

The synthesis proceeds via a standard nucleophilic acyl substitution. The primary amine of the piperidine scaffold acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. Triethylamine is used as a base to quench the HCl byproduct.

Caption: General workflow for synthesis and evaluation of a target inhibitor.

Materials and Reagents

-

N-(Prop-2-yn-1-yl)piperidin-4-amine (MW: 138.22 g/mol )

-

3-Chlorobenzoyl chloride (MW: 175.01 g/mol )

-

Triethylamine (TEA) (MW: 101.19 g/mol )

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add N-(Prop-2-yn-1-yl)piperidin-4-amine (1.0 equiv., e.g., 1.0 g, 7.23 mmol) and anhydrous DCM (30 mL).

-

Cooling and Base Addition: Cool the stirred solution to 0°C using an ice bath. Add triethylamine (1.2 equiv., e.g., 1.21 mL, 8.68 mmol) dropwise.

-

Acylating Agent Addition: In a separate flask, dissolve 3-chlorobenzoyl chloride (1.1 equiv., e.g., 1.39 g, 7.95 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C over 15 minutes.

-

Expert Insight: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of di-acylated or other side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate/Hexane). The disappearance of the starting amine spot indicates completion.

-

Aqueous Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Self-Validation Checkpoint: The NaHCO₃ wash neutralizes any remaining acid and quenches unreacted acyl chloride. Effervescence may be observed.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 50%) as the eluent.

-

Final Product: Combine the pure fractions (as determined by TLC) and evaporate the solvent to obtain the final product, N-(1-(prop-2-yn-1-yl)piperidin-4-yl)-3-chlorobenzamide, typically as a white or off-white solid.

In Vitro Biological Evaluation Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BChE inhibitory activity.[2][5]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCI) into thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.

Procedure:

-

Prepare stock solutions of the synthesized inhibitor, Donepezil (as a positive control), AChE (from Electrophorus electricus), BChE (from equine serum), ATCI, and DTNB in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations.

-

Add 125 µL of DTNB solution and 50 µL of buffer.

-

Add 25 µL of the enzyme solution (AChE or BChE) and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

MAO-B Inhibition Assay

Principle: The activity of MAO-B is determined by measuring the production of hydrogen peroxide from the oxidation of a substrate (e.g., p-tyramine) using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent probe like Amplex Red.

Procedure:

-

In a 96-well plate, add the inhibitor at various concentrations, MAO-B enzyme (human recombinant), and HRP in a phosphate buffer (pH 7.4).

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding a mixture of the substrate (p-tyramine) and Amplex Red.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

-

Determine the IC₅₀ value similarly to the cholinesterase assay, using a known MAO-B inhibitor like Rasagiline as a positive control.

Representative Data and Interpretation

The following table presents hypothetical but realistic data for a compound synthesized via the described protocol, illustrating its dual-target profile.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| Synthesized MTDL | 8.05[5] | 15.2 | 4.3[9] |

| Donepezil (Reference) | 0.012 | 3.5 | > 100 |

| Rasagiline (Reference) | > 100 | > 100 | 0.009 |

Interpretation: The synthesized MTDL demonstrates a balanced inhibitory profile. It is a moderate inhibitor of both AChE and BChE while also showing potent, low-micromolar inhibition of MAO-B. This contrasts with the reference compounds, which are highly selective for their respective targets. This dual-action profile is the desired outcome of the MTDL strategy.

Conclusion and Future Directions

N-(Prop-2-yn-1-yl)piperidin-4-amine is a high-value starting material for constructing multi-target ligands for neurodegenerative diseases. The protocols outlined here provide a reliable framework for the synthesis and evaluation of novel cholinesterase and MAO-B inhibitors. Future work can explore various substitutions on the acylating agent to optimize potency and selectivity, as well as investigate the neuroprotective and blood-brain barrier permeability properties of these novel compounds.

References

-

Title: Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond Source: ResearchGate URL: [Link]

-

Title: 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B Source: MDPI URL: [Link]

-

Title: Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents Source: International Journal of Pharmaceutical Science Invention URL: [Link]

-

Title: ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy Source: Frontiers in Neuroscience URL: [Link]

-

Title: Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities Source: Scientific Reports (PMC) URL: [Link]

-

Title: Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study Source: ResearchGate URL: [Link]

-

Title: Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives Source: ACG Publications URL: [Link]

-

Title: s Synthesis of piperidine-4-one Derivative Containing Dipeptide: An Acetyl cholinesterase and β-secretase Inhibitor Source: Bentham Science Publishers URL: [Link]

-

Title: Synthesis of 6-amino-2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles (4) Source: ResearchGate URL: [Link]

-

Title: 1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor Source: PubMed URL: [Link]

-

Title: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds Source: ACS Publications URL: [Link]

-

Title: Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Source: Sciforum URL: [Link]

-

Title: Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo Source: PubMed URL: [Link]

-

Title: Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors Source: Hilaris URL: [Link]

-

Title: 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B Source: PubMed URL: [Link]

-

Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Source: Assiut University URL: [Link]

Sources

- 1. Frontiers | ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]

- 2. ijpsi.org [ijpsi.org]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective N-Alkylation of N-(Prop-2-yn-1-yl)piperidin-4-amine

Abstract & Strategic Overview

This application note details the protocols for the regioselective N-alkylation of the piperidine ring nitrogen (N1) of N-(Prop-2-yn-1-yl)piperidin-4-amine. This scaffold is a critical bifunctional building block in medicinal chemistry, particularly for Sigma Receptor ligands , PROTAC linkers , and Click Chemistry (CuAAC) precursors.

The substrate contains two secondary amine sites.[1] Successful derivatization requires exploiting the subtle electronic and steric differences between the Ring Nitrogen (N1) and the Exocyclic Nitrogen (N4) to avoid complex protection/deprotection steps.

The Chemoselectivity Challenge

The starting material, N-(Prop-2-yn-1-yl)piperidin-4-amine , presents a competition between two nucleophiles:

-

Ring Nitrogen (N1): Secondary amine, high basicity (pKa ~11.0), sterically accessible.

-

Exocyclic Nitrogen (N4): Secondary amine, lower basicity (pKa ~9.5–10.0), sterically hindered by the piperidine ring and electronically deactivated by the electron-withdrawing propargyl group (

-hybridized carbon).

Scientific Verdict: Under controlled kinetic conditions, the Ring Nitrogen (N1) is significantly more nucleophilic. This guide prioritizes Reductive Amination as the "Gold Standard" for mono-alkylation, while providing a Direct Alkylation protocol for substrates where aldehydes are unavailable.

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal alkylation strategy based on the electrophile type and the need for chemoselectivity.

Caption: Decision tree for selecting the alkylation method. Note the critical prohibition of catalytic hydrogenation to preserve the propargyl moiety.

Protocol A: Reductive Amination (Recommended)

Objective: Mono-alkylation of the piperidine ring nitrogen using an aldehyde. Mechanism: Formation of an iminium ion at N1, followed by selective hydride transfer. Why this works: The iminium ion forms faster at the more basic N1. The reducing agent, Sodium Triacetoxyborohydride (STAB), is mild and will not reduce the propargyl alkyne or the imine formed at the sterically hindered N4 as readily.

Materials

-

Substrate: N-(Prop-2-yn-1-yl)piperidin-4-amine (1.0 equiv)

-

Electrophile: Aldehyde (1.1 equiv)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, accelerates imine formation.

Step-by-Step Procedure

-

Imine Formation:

-

In a dry round-bottom flask, dissolve the substrate (1.0 equiv) in DCE (0.1 M concentration).

-

Add the aldehyde (1.1 equiv).[1]

-

Expert Tip: If the aldehyde is sterically hindered (e.g., benzaldehyde derivatives), add AcOH (1.0 equiv) and stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This ensures the equilibrium shifts toward the iminium species at N1.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (

) may occur if moisture is present. -

Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS.[2]

-

-

Quench & Workup:

-

Quench with saturated aqueous

(pH ~8–9). -

Extract with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate.[3]

-

-

Purification:

-

Flash column chromatography (DCM/MeOH/

). The product is tertiary; the starting material is secondary.[1]

-

Critical Constraint: Do NOT use

Protocol B: Direct Alkylation ( )

Objective: Alkylation using alkyl halides (R-X) when aldehydes are not available. Risk: Higher risk of bis-alkylation (quaternization) or alkylation at the exocyclic N4. Control Strategy: Use of inorganic bases and strict stoichiometry.

Materials

-

Substrate: N-(Prop-2-yn-1-yl)piperidin-4-amine (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (0.95 - 1.0 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (ACN) (anhydrous)

Step-by-Step Procedure

-

Preparation:

-

Controlled Addition:

-

Dissolve the Alkyl Halide (1.0 equiv) in a small volume of ACN.

-

Crucial Step: Add the alkyl halide solution dropwise to the stirring amine mixture at 0°C or RT. Do not dump it in all at once.[4] This keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation.

-

-

Reaction:

-

Stir at RT.[1] Heating (40–60°C) should only be applied if the reaction stalls after 4 hours.

-

Monitoring: Watch for the appearance of the "M+R" peak in LC-MS. If "M+2R" (bis-alkylated) appears, stop immediately.

-

-

Workup:

Analytical Data & Validation

To validate the synthesis, compare the expected NMR shifts. The regiochemistry is confirmed by the shift of the protons adjacent to the Ring Nitrogen (N1).

| Position | Proton Environment | Starting Material | Product (N1-Alkyl) | Diagnostic Change |

| H-2, H-6 | Ring protons | ~2.6 - 3.0 (m) | ~2.0 - 2.8 (m) | Shift upfield/broadening due to tertiary amine formation. |

| H-4 | Ring methine | ~2.6 - 2.7 (m) | ~2.5 - 2.7 (m) | Minimal change (confirms N4 is NOT alkylated). |

| Propargyl | ~3.4 (d), ~2.2 (t) | ~3.4 (d), ~2.2 (t) | Intact (confirms alkyne is preserved). | |

| N-R | New Alkyl Group | N/A | Distinct signals | Appearance of new alkyl signals integrating 1:1 with scaffold. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Over-alkylation (Quaternization) | Excess electrophile or high temperature. | Reduce alkyl halide to 0.9 equiv. Use Method A (Reductive Amination) instead. |

| Alkylation at Exocyclic N4 | Highly reactive electrophile (e.g., Methyl Iodide) or strong base. | Switch to a weaker base ( |

| Loss of Alkyne (Propargyl) | Reduction side reaction. | STOP using catalytic hydrogenation. Use STAB or |

| Low Conversion | Steric hindrance of electrophile. | Use |

References

-

Vertex Pharmaceuticals. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." National Institutes of Health (PMC). Available at: [Link]

- Context: Establishes reductive amination protocols for 4-amino-1-Boc-piperidine deriv

- Context: Provides comparative protocols for reductive amination vs.

-

University of Luxembourg. "N-(prop-2-yn-1-yl)piperidin-4-amine - PubChemLite."[5] Available at: [Link]

- Context: Structural confirmation and physicochemical properties of the specific CAS 18616739.

-

Gomez-Monterrey, I., et al. "6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors." National Institutes of Health (PMC). Available at: [Link]